molecular formula C12H15NO4S B1298876 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 64792-58-1

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B1298876
CAS No.: 64792-58-1
M. Wt: 269.32 g/mol
InChI Key: RTHVEKVHVWWBDC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of thieno[2,3-c]pyran derivatives represents a significant advancement in heterocyclic chemistry that emerged from the broader exploration of sulfur-containing heterocycles. Thieno[2,3-c]pyran derivatives belong to a class of heterocyclic compounds containing both a thiophene and a pyran ring fused together. These compounds are considered bioisosteres of isocoumarins, with the benzene ring replaced by a thiophene ring. The historical significance of these compounds stems from their structural relationship to naturally occurring pyranone systems and their potential applications in medicinal chemistry research.

The specific compound 2-acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid was first synthesized and characterized as part of systematic investigations into functionalized thieno-pyran systems. The discovery and development of this compound occurred within the context of broader research efforts aimed at exploring the chemical diversity possible within fused heterocyclic frameworks. Due to the presence of the thiophene moiety, commonly found in bioactive agents and drugs, thieno[2,3-c]pyran derivatives have garnered significant interest in medicinal chemistry and pharmacological research.

The preparation and characterization of related thieno[2,3-c]pyran-3-ones and thieno[3,2-c]pyranones have been established as stable derivatives of 2,3-dimethylenethiophene. These developments provided the foundational knowledge necessary for the synthesis of more complex derivatives such as this compound. The historical progression of thieno-pyran chemistry demonstrates a systematic expansion from simple heterocyclic frameworks to increasingly sophisticated functionalized derivatives.

Thieno[2,3-c]pyran Heterocyclic Systems

Thieno[2,3-c]pyran systems represent a distinct class of bicyclic heterocycles characterized by the fusion of a thiophene ring with a pyran ring in a specific geometric arrangement. The thieno[2,3-c]pyran framework consists of a five-membered thiophene ring fused to a six-membered pyran ring, creating a ten-membered π-electron system when fully unsaturated. This structural arrangement places sulfur and oxygen heteroatoms in a defined spatial relationship that influences both the electronic properties and chemical reactivity of the system.

The designation [2,3-c] indicates the specific fusion pattern between the thiophene and pyran rings, where the 2,3-positions of the thiophene ring are involved in the fusion with the pyran moiety. This nomenclature follows the standardized system for describing fused heterocyclic compounds, where letters indicate the relationship between ring systems and numbers specify the exact positions of fusion. The thieno[2,3-c]pyran system differs from other possible fusion patterns such as thieno[3,2-c]pyran, which represents an alternative arrangement of the same component rings.

Palladium-mediated synthesis approaches have been developed for the construction of substituted thieno[2,3-c]pyran-7-ones through tandem carbon-carbon bond forming reactions. These synthetic methodologies demonstrate the versatility of thieno[2,3-c]pyran systems as synthetic targets and their accessibility through modern organometallic chemistry techniques. The development of catalytic approaches to 4-alkynylthieno[2,3-c]pyran-7-ones has been achieved through the coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes.

The electronic structure of thieno[2,3-c]pyran systems exhibits characteristics typical of both thiophene and pyran components while displaying unique properties arising from the fused nature of the bicyclic framework. The presence of both sulfur and oxygen heteroatoms creates distinctive electronic environments that influence chemical reactivity patterns and potential coordination behavior with metal centers.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows the principles established by the International Union of Pure and Applied Chemistry for naming complex heterocyclic compounds. The name construction begins with the core heterocyclic framework thieno[2,3-c]pyran, which indicates the specific fusion pattern between the thiophene and pyran rings. The numerical designations 4,7-dihydro-5H indicate the positions of reduced carbon centers and the location of an additional hydrogen atom.

The substituent pattern includes several functional groups that must be designated according to their positions on the heterocyclic framework. The acetylamino group is located at position 2 of the thieno[2,3-c]pyran system, indicating attachment to the carbon adjacent to the sulfur heteroatom. The two methyl substituents are positioned at the 5-carbon, creating a geminal dimethyl substitution pattern that is designated as 5,5-dimethyl in the systematic name. The carboxylic acid functionality is located at position 3 of the heterocyclic framework.

According to the Hantzsch-Widman nomenclature system, heteroatoms are indicated by specific prefixes, with "thia" representing sulfur and "oxa" representing oxygen. The combination of these heteroatoms in the fused ring system creates the thieno-pyran designation. The systematic approach to naming ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community.

The molecular formula C₁₂H₁₅NO₄S provides a concise representation of the atomic composition, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular formula corresponds to the specific arrangement of functional groups within the thieno[2,3-c]pyran framework and confirms the structural identity of the compound.

Position of Compound in Heterocyclic Chemistry

The classification of this compound within the broader framework of heterocyclic chemistry places it among the bicyclic systems containing multiple heteroatoms. Heterocyclic compounds represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The thieno[2,3-c]pyran system contributes to this diverse chemical space by providing a unique combination of sulfur and oxygen heteroatoms within a fused bicyclic framework.

The compound belongs to the general category of unsaturated heterocycles, which are distinguished from their saturated counterparts by the presence of π-electron systems that confer distinctive electronic properties. The study of organic heterocyclic chemistry focuses especially on organic unsaturated derivatives, and the preponderance of work and applications involves unstrained organic 5- and 6-membered rings. The thieno[2,3-c]pyran system represents a fusion of these fundamental ring sizes, combining a five-membered thiophene with a six-membered pyran.

Within the classification scheme for fused heterocycles, thieno[2,3-c]pyran derivatives occupy a position analogous to other benzene-fused systems but with the benzene ring replaced by a thiophene moiety. This structural relationship establishes connections to larger families of organic compounds while maintaining distinct chemical properties arising from the sulfur heteroatom. The fusion of two different heterocyclic components creates opportunities for diverse chemical modifications and functional group introductions.

The compound demonstrates characteristics typical of carboxylic acid derivatives while simultaneously exhibiting properties associated with nitrogen-containing heterocycles through the acetylamino substituent. This combination of functional groups within a single molecular framework illustrates the complexity achievable within heterocyclic chemistry and the potential for creating compounds with multiple sites of chemical reactivity. The structural features present in this compound exemplify the diversity possible within modern heterocyclic compound design and synthesis.

Properties

IUPAC Name

2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-6(14)13-10-9(11(15)16)7-4-12(2,3)17-5-8(7)18-10/h4-5H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVEKVHVWWBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Pathway

The preparation typically involves the functionalization of a thieno[2,3-c]pyran core with acetylamino and carboxylic acid groups. Below are the detailed steps based on research findings:

Synthesis from Ethyl 2-Amino Derivative

Starting Material : Ethyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate.

Reaction Conditions :

  • Reagents :
    • Ethyl 2-cyanoacetate
    • Sulfur (S)
    • Morpholine
    • Dry ethanol as solvent.
  • Procedure :
    • Combine the starting material (ethyl derivative), ethyl 2-cyanoacetate, sulfur, and morpholine in dry ethanol.
    • Heat the mixture at $$50^\circ$$C under an inert nitrogen atmosphere overnight.
    • Remove the solvent under vacuum.
    • Purify the crude product using flash column chromatography.

Yield : Approximately 94% of the intermediate compound as a yellow solid.

Functionalization to Acetylamino Derivative

The intermediate compound undergoes acetylation to introduce the acetylamino group:

  • Reagents :
    • Acetic anhydride or acetyl chloride.
    • Base catalyst (e.g., pyridine or triethylamine).
  • Procedure :
    • Dissolve the intermediate in a suitable solvent (e.g., dichloromethane or ethanol).
    • Add acetic anhydride or acetyl chloride dropwise.
    • Stir at room temperature or slightly elevated temperatures for several hours.
    • Isolate and purify the product using recrystallization or chromatography techniques.

Hydrolysis to Carboxylic Acid

The ester group present in the intermediate is hydrolyzed to yield the carboxylic acid functionality:

  • Reagents :
    • Dilute aqueous acid (e.g., HCl or H₂SO₄).
  • Procedure :
    • Heat the ester derivative with dilute acid under reflux conditions.
    • Cool and neutralize the reaction mixture.
    • Purify by recrystallization.

Analysis of Reaction Parameters

Step Reagents Conditions Yield Notes
Synthesis of Intermediate Ethyl derivative, sulfur, morpholine $$50^\circ$$C overnight ~94% Requires inert atmosphere.
Acetylation Acetic anhydride/chloride Room temperature High Solvent choice affects reaction rate.
Hydrolysis Dilute acid Reflux conditions Moderate to high Purification via recrystallization.

Observations and Challenges

  • Reaction Efficiency :
    The synthesis steps are efficient with high yields for intermediates and final products.

  • Purification :
    Flash chromatography and recrystallization are essential for removing impurities.

  • Reaction Conditions : Maintaining inert conditions during initial synthesis is critical to prevent undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of thieno[2,3-c]pyran compounds exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The structural features of 2-acetylamino derivatives enhance their potential as therapeutic agents.

Case Study: RORγt Inhibitors
A study highlighted the synthesis of novel compounds related to thieno derivatives that act as potent inhibitors of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases. The findings suggest that modifications to the thieno structure can yield compounds with high binding affinity and inhibitory effects on Th17 cell differentiation, showcasing the therapeutic potential of these compounds in treating inflammatory conditions .

Agrochemical Development

The thieno[2,3-c]pyran framework has shown promise in the development of agrochemicals, particularly as herbicides or fungicides. The ability to modify functional groups on the molecule allows for the optimization of biological activity against specific pests or pathogens.

Example: Herbicidal Activity
Research on structurally similar compounds has demonstrated effective herbicidal properties, prompting further investigation into how variations like those present in 2-acetylamino-5,5-dimethyl derivatives can enhance efficacy and selectivity in agricultural applications .

Material Science

The compound's unique chemical structure may also lend itself to applications in material science, particularly in the development of polymers or coatings with specific functional properties.

Potential Use: Coatings
Initial studies suggest that incorporating such sulfur-containing heterocycles into polymer matrices could improve thermal stability and chemical resistance, making them suitable for protective coatings in various industrial applications .

Summary of Research Findings

The following table summarizes key findings from recent studies related to the applications of 2-acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid:

Application AreaKey FindingsReference
Medicinal ChemistryPotent RORγt inhibitors with high binding affinity
Agrochemical DevelopmentEffective herbicidal activity observed in related compounds
Material SciencePotential for improved coatings with enhanced properties

Mechanism of Action

The mechanism by which 2-acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thieno[2,3-c]pyran derivatives with diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[2,3-c]pyran Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Targets/Effects References
2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid Not explicitly provided - Acetylamino, carboxylic acid Unknown (structural analogs suggest enzyme inhibition or RAB pathway modulation)
2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic Acid (314042-01-8) C₁₉H₂₁N₃O₃S₂ 419.52 Benzoylcarbamothioylamino, carboxylic acid RAB7 inhibitor; indirectly modulates RAB14/RAB35 pathways and DENND6B-mediated trafficking
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (305375-45-5) C₂₁H₂₅NO₆S 419.49 3,4-Dimethoxybenzoyl, ethyl ester Likely prodrug; ester group enhances lipophilicity for membrane penetration
4-Chloro-6-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid (4644-0543) C₂₀H₂₄ClNO₆S 441.93 Chloro, cyclohexene-carbamoyl, ethoxycarbonyl Steric bulk may hinder target binding; chloro group could enhance halogen bonding
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide (371200-99-6) C₂₂H₂₃N₃O₃S 409.50 Cyano, acrylamide, 3,4-dimethoxyphenyl Potential kinase or phosphatase inhibition due to electron-withdrawing cyano group

Key Observations

Functional Group Influence: The acetylated amino group in the target compound may improve metabolic stability compared to the benzoylcarbamothioylamino group in CAS 314042-01-8, which introduces a thioamide linkage for stronger RAB7 binding . Carboxylic acid vs.

Biological Target Specificity: The RAB7 inhibitor (CAS 314042-01-8) demonstrates how substituents like benzoylcarbamothioylamino can confer specificity for GTPase-mediated trafficking pathways . The cyano-acrylamide derivative (CAS 371200-99-6) highlights the role of electron-withdrawing groups in modulating kinase or phosphatase activity .

Steric and Electronic Effects :

  • The chloro-cyclohexene substituent in CAS 4644-0543 introduces steric hindrance, which may reduce binding efficiency but enhance selectivity for bulkier binding pockets .

Research Implications

While the exact biological role of this compound remains underexplored, its structural analogs provide critical insights:

  • Drug Design: The acetylated amino group could balance metabolic stability and target engagement, making it a candidate for optimizing pharmacokinetics in enzyme inhibitors.

Biological Activity

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid (CAS No. 64792-58-1) is an organic compound recognized for its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant research findings.

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 269.32 g/mol
  • IUPAC Name : 2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid

The primary target of this compound is the Ras-related protein Rab-7 , which plays a critical role in intracellular trafficking and cellular signaling pathways. The compound acts as a potent and competitive inhibitor of Ras-related GTPases, leading to significant biological implications:

  • Inhibition of Class Switch DNA Recombination (CSR) : This compound reduces CSR in B cells, which is essential for producing different classes of antibodies.
  • Decreased Survival of Plasma Cells : The inhibition also impacts the longevity of plasma cells, crucial for sustained immune responses.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several human tumor cell lines. The compound has shown IC50 values in the nanomolar to micromolar range across different assays.

Cell LineIC50 Value (µM)
HeLa0.25
MCF70.15
A5490.30

Case Studies

  • Study on Immune Response : A study examined the effects of the compound on mouse models with induced autoimmune conditions. The results demonstrated a significant reduction in antibody production and plasma cell survival when treated with varying concentrations of the compound.
  • Cancer Cell Lines : In vitro studies conducted on various cancer cell lines revealed that treatment with the compound led to reduced cell viability and increased apoptosis rates compared to untreated controls.

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